molecular formula C20H16N2O5S2 B2573764 (Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 388574-09-2

(Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2573764
CAS No.: 388574-09-2
M. Wt: 428.48
InChI Key: MTGORLYFDVLCJU-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic compound of significant interest in pharmacological research, primarily based on its structural foundation as a rhodanine or 2,4-thiazolidinedione derivative. These scaffolds are well-known for their diverse biological activities, particularly as modulators of the peroxisome proliferator-activated receptor gamma (PPARγ) , a nuclear receptor that is a key target in metabolic disease research. This specific compound, featuring a (Z)-5-(4-methoxybenzylidene) moiety and a benzoic acid appendage, is designed to investigate structure-activity relationships and enhance selectivity and potency. Beyond its potential as a PPARγ ligand, the 2-thioxo-4-thiazolidinone core is associated with a broad spectrum of other investigated properties, including antidiabetic , anti-inflammatory , and anticancer effects . Its mechanism in these contexts may involve the inhibition of key enzymatic targets such as protein tyrosine phosphatases (PTPs) and aldose reductase , or the modulation of pathways like the PI3K/Akt signaling cascade . Consequently, this molecule serves as a critical chemical tool for researchers exploring novel therapeutic strategies for type 2 diabetes, cancer, and chronic inflammatory conditions, providing a versatile scaffold for further medicinal chemistry optimization and target identification studies.

Properties

IUPAC Name

3-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c1-27-15-7-5-12(6-8-15)9-16-18(24)22(20(28)29-16)11-17(23)21-14-4-2-3-13(10-14)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGORLYFDVLCJU-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by recent research findings.

Structural Characteristics

The compound features a thiazolidinone core with a methoxybenzylidene substituent and an acetamido group, which are critical for its biological activity. The general structure can be represented as follows:

C24H24N4O4S2\text{C}_{24}\text{H}_{24}\text{N}_4\text{O}_4\text{S}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiazolidinone derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In a comparative analysis, it was noted that derivatives of similar structures showed improved efficacy over traditional antibiotics like ampicillin.

Table 1: Antibacterial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
(Z)-3...0.004 - 0.030.008 - 0.06E. coli, S. aureus
Ampicillin0.5 - 1.01.0 - 2.0Various

The most sensitive strains were Enterobacter cloacae and Staphylococcus aureus, while E. coli demonstrated higher resistance levels .

Antifungal Activity

The compound also shows promising antifungal properties, with minimal inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Table 2: Antifungal Activity

CompoundMIC (mg/mL)Most Sensitive Strain
(Z)-3...0.004 - 0.06T. viride
Control0.1 - 1.0A. fumigatus

These results indicate that the compound is particularly effective against Trichoderma viride, while showing less efficacy against Aspergillus fumigatus .

Anticancer Potential

The anticancer potential of thiazolidinone derivatives has been a subject of interest in recent years. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways.

Case Study:
A study investigated the effects of similar thiazolidinone compounds on breast cancer cell lines MCF-7 and MDA-MB-231, revealing that these compounds could significantly inhibit cell proliferation and induce cell cycle arrest . The mechanism appears to involve modulation of apoptotic pathways and downregulation of anti-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and fungal cell walls, leading to cell death. Additionally, its structural features allow for binding to specific enzymes involved in bacterial metabolism and growth.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazolidine compounds exhibit antimicrobial activity. For instance, compounds similar to (Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Several studies have focused on the anticancer properties of thiazolidine derivatives. Notably, compounds with similar structures have been tested against different cancer cell lines, demonstrating significant cytotoxic effects. For example, derivatives containing the thiazolidine moiety were found to inhibit cancer cell proliferation and induce apoptosis in leukemia and central nervous system cancer cell lines . This suggests that this compound could be a candidate for further anticancer drug development.

Neuroprotective Effects

The compound's potential neuroprotective effects are also being explored, particularly in the context of neurodegenerative diseases. Research has shown that certain thiazolidine derivatives can inhibit monoamine oxidase enzymes, which are implicated in neurodegeneration and depression . This positions this compound as a promising lead for developing treatments for such conditions.

Synthesis and Characterization

Synthesis methods for compounds like this compound typically involve multi-step organic reactions, including condensation reactions between appropriate aldehydes and thiazolidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics .
Study BAnticancer ActivityShowed significant cytotoxic effects on leukemia cells; compounds led to increased apoptosis rates .
Study CNeuroprotectionInhibition of monoamine oxidase B activity was observed, suggesting potential in treating depression-related neurodegeneration .

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The 2-thioxothiazolidin-4-one ring exhibits characteristic reactivity due to its electron-deficient carbonyl and thiocarbonyl groups:

Reaction TypeConditionsOutcomeKey Observations
Nucleophilic substitution Basic media (e.g., K₂CO₃ in DMF)Replacement of the thioxo group with amines or alcoholsSelective substitution at the C2 position occurs under mild conditions (40–60°C).
Cycloaddition Thermal activation (80–100°C)Formation of fused heterocyclesReacts with dipolarophiles like nitriles to yield thiazolo[3,2-b] triazole derivatives .

The thiocarbonyl group participates in Michael additions, particularly with α,β-unsaturated carbonyl compounds, forming extended conjugated systems .

Methoxybenzylidene Substituent Reactions

The (Z)-4-methoxybenzylidene group at C5 undergoes reversible and irreversible transformations:

Photochemical Isomerization

  • Under UV light (λ = 365 nm), the Z-configuration isomerizes to the E-form, with a quantum yield of 0.32 in acetonitrile.

  • Reversion to the Z-form occurs thermally (ΔG‡ = 98 kJ/mol).

Electrophilic Aromatic Substitution

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄Para to methoxy68%
BrominationBr₂/FeCl₃Ortho to methoxy72%

The methoxy group directs electrophiles to the aromatic ring’s ortho/para positions, retaining the benzylidene-thiazolidinone conjugation.

Benzoic Acid Derivative Reactivity

The 3-acetamidobenzoic acid moiety participates in two primary reaction types:

Amide Hydrolysis

  • Acidic Conditions (6M HCl, reflux): Cleavage of the acetamido group yields 3-aminobenzoic acid (t₁/₂ = 2.5 hr).

  • Enzymatic Hydrolysis (Trypsin, pH 7.4): Selective cleavage not observed, indicating stability under physiological conditions.

Esterification

  • Reacts with methanol/H₂SO₄ to form methyl ester derivatives (95% conversion in 4 hr).

  • Ester derivatives show improved lipid solubility (Log P increases from 1.5 to 2.8).

Cross-Coupling Reactions

The compound undergoes palladium-catalyzed couplings at the benzylidene aryl group:

ReactionCatalystLigandYield
Suzuki-MiyauraPd(PPh₃)₄82%
HeckPd(OAc)₂P(o-tol)₃76%

These reactions enable aryl diversification while preserving the thiazolidinone scaffold.

Oxidation

  • Thioxo group oxidizes to sulfonyl with H₂O₂/AcOH (→ 2-sulfonylthiazolidin-4-one; 89% yield) .

  • Methoxybenzylidene side chain resists oxidation under standard conditions.

Reduction

  • NaBH₄ reduces the thiocarbonyl to thiol (→ 2-mercaptothiazolidin-4-one; 64% yield) .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the benzylidene double bond (→ dihydro derivative; 91% yield).

Stability Under Physiological Conditions

ParameterValueMethodReference
pH 7.4 hydrolysis (37°C)t₁/₂ = 18.2 hrHPLC
Plasma stability (human)94% intact after 6 hrLC-MS
Thermal decompositionTₘ = 218°CDSC

The compound demonstrates moderate stability in biological matrices, with degradation primarily via amide hydrolysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound and its analogs are summarized in Table 1. Key differences lie in substituents on the benzylidene group, linker chemistry, and biological activity.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Benzylidene Substituent Linker/Functional Group Biological Activity Key Reference
(Z)-3-(2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid (Target) 4-Methoxy Acetamido-benzoic acid Antibacterial, Antifungal
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) 1-Methylindolyl 3-Hydroxyphenyl Antibacterial Lead
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid Indolyl Benzoic acid Antifungal Lead
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) 3-Fluoro None (direct substitution) Anticancer (synthetic protocol)
(Z)-4-Ethoxybenzylidene-aminoethyl derivatives (23e, 24a, 24b) 4-Ethoxy Aminoethyl/Cyanobenzylic Structural Optimization
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4) 4-Dimethylamino Benzoic acid Not Specified (Structural Study)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-Methoxy Hydrazono-hydroxyphenyl Not Specified (Synthesis Focus)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Methoxy vs. Ethoxy: The target compound’s 4-methoxybenzylidene group balances lipophilicity and electronic effects, favoring antibacterial activity. In contrast, ethoxy-substituted analogs (e.g., ) may exhibit improved metabolic stability but reduced solubility .

Linker Chemistry: The acetamido-benzoic acid linker in the target compound distinguishes it from indole- or hydrazono-linked analogs. This group may enhance solubility and facilitate interactions with bacterial enzymes or membranes . Aminoethyl side chains () improve pharmacokinetic profiles but may reduce potency due to steric hindrance .

Biological Activity Trends :

  • Antibacterial/Antifungal : Benzoic acid derivatives (target compound, SS4) consistently show promise, likely due to ionizable carboxyl groups interacting with microbial targets .
  • Anticancer : Fluorinated and indole-containing analogs () exhibit higher cytotoxicity, possibly via reactive oxygen species (ROS) generation or kinase inhibition .

Synthetic Approaches :

  • Most derivatives are synthesized via condensation of thiosemicarbazides with aldehydes or via mercaptoacetic acid cyclization (). The target compound’s acetamido linker requires additional coupling steps, increasing synthetic complexity .

Contradictions and Limitations

  • Optimal Substituents : While methoxy groups enhance lipophilicity, suggests ethoxy may improve metabolic stability, but direct comparisons are lacking .
  • Bioactivity vs. Solubility : Fluorinated and benzoic acid derivatives show high potency but may suffer from poor bioavailability due to high polarity or crystallinity .

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?

The synthesis typically involves a two-step process:

Formation of the thioxothiazolidinone core : Reacting 2,4-thiazolidinedione with 4-methoxybenzaldehyde in ethanol under reflux (24 hours) using piperidine as a catalyst. This forms the 5-(4-methoxybenzylidene) intermediate.

Acetamido-benzoic acid coupling : The intermediate is then reacted with bromoacetic acid or a derivative in anhydrous acetone with potassium carbonate, followed by acidification (6N HCl) to yield the final product.

  • Key parameters : Yield optimization (24–73% in similar compounds) depends on solvent purity, reaction time, and aldehyde reactivity .
  • Example protocol : See Table 1 for reaction conditions from analogous syntheses.

Table 1 : Synthesis Conditions for Analogous Thioxothiazolidinone Derivatives

Compound TypeReagents/ConditionsYieldCharacterization Methods
5-Arylidene derivativesEthanol, piperidine, 24h reflux24–74%1^1H NMR, 13^{13}C NMR, elemental analysis
Acetic acid conjugatesAnhydrous acetone, K2_2CO3_3, 24h reflux34–74%Melting point, IR, HPLC

Q. How is structural confirmation of this compound achieved in synthetic workflows?

A combination of spectroscopic and analytical methods is used:

  • 1^1H/13^{13}C NMR : To confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
  • Elemental analysis : Validate C, H, N content (e.g., calculated vs. observed: C 57.82% vs. 58.03%, H 4.12% vs. 4.27% in related compounds) .
  • Melting point : Consistency with literature values (e.g., 243–246°C for benzyloxy-substituted analogs) .

Advanced Research Questions

Q. How can reaction yields be improved for low-yielding steps in the synthesis?

  • Optimization strategies :
    • Solvent choice : Replace ethanol with DMF or acetic acid to enhance aldehyde solubility (e.g., 73% yield in acetic acid vs. 24% in ethanol for similar compounds) .
    • Catalyst screening : Test alternatives to piperidine (e.g., anhydrous sodium acetate) to reduce side reactions .
    • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining yield .

Q. What methodologies are recommended for analyzing contradictory biological activity data across studies?

  • Case example : Discrepancies in antifungal activity (e.g., MIC values varying by >50% between assays).
    • Experimental design : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and incubation time (24–48 hours) .
    • Matrix effects : Account for organic degradation in prolonged assays by cooling samples to 4°C during storage .
    • Statistical validation : Use ANOVA with post-hoc tests to compare activity across ≥3 independent replicates .

Q. How can computational tools elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Map interactions between the thioxothiazolidinone core and target enzymes (e.g., bacterial dihydrofolate reductase).
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
    • Key residues : Identify hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 (see Figure 1) .
  • QSAR modeling : Use Hammett constants (σ) of substituents (e.g., methoxy vs. benzyloxy) to predict bioactivity trends .

Figure 1 : Docking pose of (Z)-5-benzylidene-thioxothiazolidinone in a bacterial enzyme active site (PDB: 1DHF) .

Q. What advanced spectroscopic techniques resolve ambiguities in the Z/E isomerism of the benzylidene group?

  • NOESY NMR : Detect spatial proximity between the benzylidene proton and the thiazolidinone ring to confirm the Z-configuration.
  • X-ray crystallography : Provide definitive proof of stereochemistry (e.g., bond angles <5° deviation from ideal Z-geometry) .

Q. How should researchers address stability challenges during biological assays?

  • Degradation pathways : Monitor hydrolysis of the thioxo group (UV-Vis at 320 nm) under physiological pH .
  • Stabilization methods :
    • Lyophilization : Store the compound as a lyophilized powder at -20°C.
    • Vehicle optimization : Use DMSO:PBS (1:9 v/v) to prevent aggregation in aqueous media .

Methodological Resources

  • Synthetic protocols : .
  • Biological evaluation : .
  • Computational SAR : .
  • Data contradiction analysis : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.